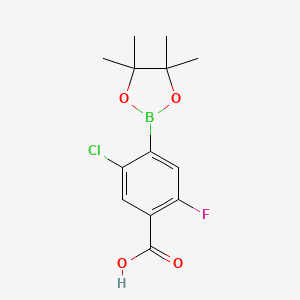

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester derivative of benzoic acid featuring chlorine (position 5), fluorine (position 2), and a pinacol boronate group (position 4). This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs for pharmaceuticals and materials . Its electron-withdrawing substituents (Cl and F) enhance reactivity in coupling reactions, while the carboxylic acid group enables further functionalization.

Properties

Molecular Formula |

C13H15BClFO4 |

|---|---|

Molecular Weight |

300.52 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

InChI |

InChI=1S/C13H15BClFO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(16)7(11(17)18)5-9(8)15/h5-6H,1-4H3,(H,17,18) |

InChI Key |

NCWQKLPCTBJHBA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most prevalent method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the aromatic ring.

Starting Material:

5-chloro-2-fluoro-4-halobenzoic acid or its ester derivative (commonly bromide or iodide at the 4-position).-

- Bis(pinacolato)diboron (B2Pin2) as the boron source.

- Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base such as potassium acetate or cesium carbonate.

- Solvent: typically 1,4-dioxane or dimethylformamide (DMF).

- Temperature: 80–100°C.

- Reaction time: 2–24 hours depending on scale and substrate reactivity.

Mechanism:

Oxidative addition of the aryl halide to Pd(0), transmetallation with B2Pin2, and reductive elimination to form the aryl boronate ester.Outcome:

High regioselectivity and yields (often >70%) of the aryl boronate ester intermediate.

Transesterification and Deprotection

The pinacol boronate ester can be converted to the free boronic acid by mild acidic conditions or transesterification.

Research indicates that mild aqueous acidic conditions (e.g., 0.1 N HCl with acetone-water mixture) in the presence of methyl boronic acid efficiently deprotect pinacol esters without decomposition, yielding the free boronic acid derivative in good purity and yield.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | Starting benzoic acid derivatives | 5-chloro-2-fluoro-4-bromobenzoic acid | >80 | Commercially available or synthesized |

| 2 | Miyaura Borylation | B2Pin2, Pd catalyst, KOAc, dioxane, 90°C, 12 h | 5-chloro-2-fluoro-4-(pinacolboronate)benzoic acid | 70-85 | High regioselectivity |

| 3 | Ester hydrolysis (if needed) | Aqueous base or acid | 5-chloro-2-fluoro-4-(pinacolboronate)benzoic acid (free acid) | Quantitative | Final purification step |

| 4 | Optional deprotection | 0.1 N HCl, methyl boronic acid, acetone-water | Free boronic acid derivative | 75-90 | Mild conditions prevent decomposition |

Research Findings and Optimization Notes

The palladium-catalyzed borylation is sensitive to the nature of the halogen; bromides and iodides are preferred over chlorides for higher reactivity.

The presence of electron-withdrawing groups such as chloro and fluoro on the aromatic ring can influence the reaction rate and selectivity, often requiring optimization of catalyst loading and temperature.

Transesterification of pinacol boronate esters to free boronic acids can be efficiently performed under mild acidic aqueous conditions with methyl boronic acid as a transesterification agent, avoiding harsh acidic conditions that cause decomposition.

Industrial synthesis may employ continuous flow reactors to enhance reproducibility and scale-up efficiency, with automated control of temperature and reagent feed rates to optimize yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Miyaura Borylation | 4-bromo-5-chloro-2-fluorobenzoic acid | Bis(pinacolato)diboron, Pd catalyst, KOAc | 80-100°C, 12-24 h | High yield, regioselective | Requires Pd catalyst, sensitive to halide type |

| Directed Lithiation | 5-chloro-2-fluorobenzoic acid | n-BuLi, trialkyl borate | -78°C, inert atmosphere | Regioselective, no Pd needed | Sensitive to moisture, low temperature required |

| Transesterification (deprotection) | Pinacol boronate ester intermediate | Methyl boronic acid, 0.1 N HCl, acetone-water | Room temp, mild acidic | Mild conditions, high purity | Additional step, requires purification |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, such as in the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Reactivity in Cross-Coupling Reactions

The target compound’s chlorine and fluorine substituents activate the boronate group toward Suzuki-Miyaura couplings by withdrawing electron density, facilitating transmetalation with palladium catalysts . In contrast, the methyl-substituted analog (CAS 1431542-21-0) exhibits reduced reactivity due to electron-donating effects, requiring harsher reaction conditions. The 4-boronate benzoic acid (CAS 180516-87-4) lacks halogen substituents, making it less reactive but broadly applicable in simpler couplings .

Physical Properties and Stability

- Melting Points : The 4-substituted analog (CAS 180516-87-4) has a high melting point (227–232°C), indicative of crystalline stability . The target compound’s melting point is likely similar but unconfirmed.

- Solubility : The carboxylic acid group imparts moderate polarity, but lipophilic boronate and halogen substituents reduce aqueous solubility. Fluorinated analogs (e.g., CAS 2377607-51-5) may exhibit improved solubility in organic solvents .

- Stability : Boronate esters are hydrolytically stable under anhydrous conditions but may degrade in acidic/alkaline environments. Electron-withdrawing groups in the target compound could slow hydrolysis compared to methyl-substituted analogs .

Biological Activity

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16BClFNO2

- Molecular Weight : 271.52 g/mol

- CAS Number : 1269232-96-3

Mechanisms of Biological Activity

The biological activity of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential inhibitory effects on enzymes involved in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes related to cancer cell proliferation. For instance, it has been shown to interact with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Biological Activity Data

Study 1: Anticancer Properties

In a study examining the anticancer properties of various derivatives including 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, it was found that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The selectivity index indicated a more potent effect on cancer cells compared to normal cells .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable profile with an oral bioavailability of approximately 31.8% and clearance rates indicating moderate systemic exposure . This suggests potential for therapeutic applications in oral formulations.

Safety and Toxicology

The safety profile of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid was assessed in animal models. It demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a promising safety margin for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.